molecular formula C12H17BrN2 B1527824 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine CAS No. 1220030-86-3

5-bromo-2-(2-ethylpiperidin-1-yl)pyridine

Cat. No.: B1527824
CAS No.: 1220030-86-3
M. Wt: 269.18 g/mol
InChI Key: ZKNGVUDBVZPNSA-UHFFFAOYSA-N
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Description

5-bromo-2-(2-ethylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C12H17BrN2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a bromine atom on the pyridine ring and an ethyl group on the piperidine ring makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine typically involves the reaction of 5-bromo-2-pyridine with 2-ethylpiperidine. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-bromo-2-(2-ethylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-2-(2-ethylpiperidin-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-2-(2-ethylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-2-11-5-3-4-8-15(11)12-7-6-10(13)9-14-12/h6-7,9,11H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNGVUDBVZPNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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